molecular formula C15H12N2O2S B2649363 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034565-40-5

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2649363
CAS No.: 2034565-40-5
M. Wt: 284.33
InChI Key: SJZKSMOSCZMHOA-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound that features a combination of thiophene, pyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves the following steps:

    Formation of the thiophene-pyridine intermediate: This step involves the reaction of thiophene-3-carbaldehyde with 3-aminopyridine under suitable conditions to form the intermediate.

    Coupling with furan-3-carboxylic acid: The intermediate is then coupled with furan-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under suitable conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Material Science: The compound can be used in the synthesis of organic semiconductors or conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

    Pyridine derivatives: Compounds like 3-pyridinecarboxamide and 2-pyridinecarboxamide.

    Furan derivatives: Compounds like furan-2-carboxamide and furan-3-carboxamide.

Uniqueness

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to the combination of three different heterocyclic rings in its structure, which can impart distinct chemical and biological properties compared to compounds containing only one or two of these rings.

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-7,9-10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZKSMOSCZMHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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